2-Aminopropanediamide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75208. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

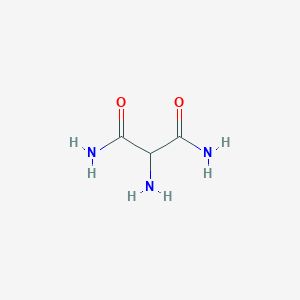

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-aminopropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c4-1(2(5)7)3(6)8/h1H,4H2,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQBSQXXHYLABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211059 | |

| Record name | 2-Aminopropanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62009-47-6 | |

| Record name | 2-Aminopropanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62009-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopropanediamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062009476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62009-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminopropanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopropanediamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPROPANEDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2V6JL2SPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of 2-Aminopropanediamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of 2-Aminopropanediamide (CAS No: 62009-47-6), an important intermediate in the pharmaceutical and chemical industries.[1][2][3] This guide consolidates key data, experimental protocols for synthesis and analysis, and logical workflows to support research and development activities.

Chemical Identity

This compound, also commonly known as 2-aminomalonamide, is an organic compound with the molecular formula C₃H₇N₃O₂.[4][5][6] It serves as a valuable building block in organic synthesis, particularly as a reagent for preparing imidazole derivatives and other complex molecules.[7][8]

-

IUPAC Name: this compound[4]

-

Synonyms: 2-aminomalonamide, Aminomalonamide, Propanediamide, 2-amino-[4][5][6]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. The data is compiled from various chemical databases and supplier specifications. Note that some values are predicted based on computational models.

| Property | Value | Source |

| Molecular Weight | 117.11 g/mol | [1][4] |

| Appearance | White to off-white or bright yellow solid | [1][2][6] |

| Melting Point | 180-185 °C / 196 °C | [1][5] |

| Boiling Point | 410.1 ± 40.0 °C at 760 mmHg (Predicted) | [1][5] |

| Density | 1.399 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Solubility | DMSO (Sparingly), Methanol (Sparingly) | [1] |

| pKa | 9.87 ± 0.70 (Predicted) | [5] |

| LogP (XLogP3) | -2.6 | [4][5] |

| Flash Point | 201.8 ± 27.3 °C | [1][5] |

| Refractive Index | 1.547 / 1.548 | [1][5] |

| Vapor Pressure | 6.19E-07 mmHg at 25°C | [1] |

| Purity | ~97% | [6] |

Experimental Protocols

This section details methodologies for the synthesis and characterization of this compound.

A common laboratory-scale synthesis involves the ammonolysis of an aminomalonic acid ester.[1][7]

Materials:

-

Diethyl 2-aminomalonate (17.5 g)

-

50% aqueous ammonium chloride solution (22 g)

-

Deionized water

-

Reaction flask with reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Accurately weigh 17.5 g of diethyl 2-aminomalonate and 22 g of 50% aqueous ammonium chloride solution.[1][7]

-

Combine the reagents in a round-bottom flask equipped with a reflux condenser.[7]

-

Heat the mixture to 100 °C and maintain at reflux for 2 hours.[1][7]

-

After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.[7]

-

Dry the collected white solid in a hot air oven at 60 °C for 8 hours to yield 2-aminomalonamide.[1][7] The reported yield for this method is approximately 87%.[1][7]

Another patented method involves the reaction of 2-chloromalonate with ammonium carbonate in water at 50-60 °C for 6-8 hours, which is presented as a cost-effective alternative for industrial production.[8]

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS 62009-47-6 [homesunshinepharma.com]

- 3. This compound (62009-47-6) at Nordmann - nordmann.global [nordmann.global]

- 4. This compound | C3H7N3O2 | CID 96457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. This compound | 62009-47-6 [chemicalbook.com]

- 8. CN113045447A - 2-amino malonamide and synthetic method thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Aminopropanediamide (C3H7N3O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopropanediamide, also known as aminomalonamide, is a small organic molecule with the molecular formula C3H7N3O2.[1] As a derivative of malonic acid, it holds potential interest in various fields of chemical and biological research. This document provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, physicochemical properties, synthesis protocols, and reported biological activities. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical Structure and Properties

This compound is structurally characterized by a central carbon atom bonded to an amino group (-NH2) and two amide groups (-CONH2). This arrangement results in a chiral center, though it is commonly handled as a racemic mixture.

Molecular Formula: C3H7N3O2[1]

Structure:

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 117.11 g/mol | PubChem |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62009-47-6 | PubChem[1] |

| Synonyms | Aminomalonamide, 2-Aminomalonamide | PubChem[1] |

| Appearance | Solid | CymitQuimica[2] |

| Melting Point | 180-185 °C | ChemBK |

| Boiling Point (Predicted) | 410.1 ± 40.0 °C | ChemBK |

| Density (Predicted) | 1.399 ± 0.06 g/cm³ | ChemBK |

| XLogP3 | -2.6 | PubChem[1] |

Experimental Protocols: Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported in the literature.

Method 1: From 2-Aminomalonic Acid Ethyl Ester

This protocol involves the reaction of a diester precursor with an ammonia source.

Experimental Workflow:

Caption: Synthesis of this compound from 2-Aminomalonic Acid Ethyl Ester.

Detailed Protocol:

-

Combine 17.5 g of 2-aminomalonic acid ethyl ester with 22 g of a 50% aqueous solution of ammonium chloride.

-

Heat the mixture to reflux at 100 °C for 2 hours.

-

After the reaction is complete, filter the mixture.

-

Dry the collected solid with hot air at 60 °C for 8 hours to yield 10.2 g (87% yield) of white this compound.

Method 2: From 2-Chloromalonate

This alternative synthesis route utilizes a halogenated precursor.

Experimental Workflow:

Caption: General Synthesis of this compound from 2-Chloromalonate.

Detailed Protocol:

-

Mix 2-chloromalonate with water.

-

Add ammonium carbonate to the mixture.

-

Heat the reaction mixture to 50-60 °C and maintain for 6-8 hours to yield this compound.

Biological Activities and Potential Applications

| Biological Activity | Description | Potential Application |

| Enzyme Inhibition | Reported to inhibit amino acid decarboxylase, malonic acid synthetase, and triazine synthetase. | Modulation of metabolic pathways, potential as an antimetabolite. |

| Anti-inflammatory | Has shown anti-inflammatory properties. | Development of novel anti-inflammatory agents. |

| Antiviral | Reported to inhibit influenza virus replication. | Antiviral drug development. |

| AMPK Activation | Acts as an activator of AMP-activated protein kinase (AMPK). | Treatment of metabolic disorders such as type 2 diabetes. |

| Immunosuppression | Has been investigated for its immunosuppressant effects in the context of cancer. | Cancer therapy, autoimmune diseases. |

Logical Relationship of Reported Biological Activities

The diverse biological activities of this compound suggest a potential interplay between its effects on cellular metabolism and immune response.

Caption: Interrelationship of the Reported Biological Activities of this compound.

Future Directions

The available data on this compound suggests a molecule with multifaceted biological activities. However, to fully elucidate its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Quantitative Biological Assays: Detailed in vitro and in vivo studies are required to quantify the potency and efficacy of this compound in its reported biological roles. This includes the determination of IC50 values for enzyme inhibition and antiviral activity, as well as dose-response relationships for its anti-inflammatory and immunosuppressive effects.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which this compound exerts its effects is crucial. This includes identifying the specific binding sites on its target enzymes and understanding the downstream signaling events following AMPK activation.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound will be essential for optimizing its biological activity, selectivity, and pharmacokinetic properties.

-

Toxicology and Safety Profiling: Comprehensive toxicological studies are necessary to assess the safety profile of this compound before it can be considered for further preclinical and clinical development.

Conclusion

This compound is a readily synthesizable small molecule with a range of reported biological activities that warrant further investigation. While the current body of knowledge provides a strong foundation, a significant need exists for more detailed and quantitative experimental data to fully understand its mechanism of action and to validate its potential as a therapeutic agent. This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this intriguing molecule.

References

A Comprehensive Technical Guide to 2-Aminomalonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-aminomalonamide, a key pharmaceutical intermediate. It covers its chemical identity, including its CAS number and synonyms, and presents its physicochemical properties in a clear, tabular format. Detailed experimental protocols for its synthesis are provided, offering researchers reproducible methods. While direct biological activity and specific signaling pathways for 2-aminomalonamide are not extensively documented in current literature, this guide discusses its crucial role as a precursor in the synthesis of bioactive molecules, particularly imidazole derivatives. The document includes a workflow diagram for a common synthesis route to aid in laboratory application.

Chemical Identity and Properties

2-Aminomalonamide is a propanediamide derivative with a central amino group. Its unique structure makes it a valuable building block in organic synthesis.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 62009-47-6 to 2-aminomalonamide.[1] Researchers and suppliers may also refer to it by several synonyms, as detailed in Table 1.

Table 1: Synonyms for 2-Aminomalonamide

| Synonym | Reference(s) |

| Aminomalonamide | [2] |

| 2-Aminopropanediamide | [3] |

| AMinoMalonaMid | [2] |

| 2-amino-malonic acid diamide | [2] |

| Propanediamide, 2-amino- | [2] |

Physicochemical Properties

A summary of the key physicochemical properties of 2-aminomalonamide is presented in Table 2, providing essential data for experimental design and execution.

Table 2: Physicochemical Properties of 2-Aminomalonamide

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇N₃O₂ | [1] |

| Molecular Weight | 117.11 g/mol | [1] |

| Appearance | Orange to brown solid powder | [4] |

| Melting Point | 180-185 °C | [5] |

| Boiling Point (est.) | 410.1 ± 40.0 °C at 760 mmHg | [5] |

| Density (est.) | 1.399 ± 0.06 g/cm³ | [4][6] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Water | |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [4][6] |

Experimental Protocols: Synthesis of 2-Aminomalonamide

2-Aminomalonamide is primarily used as a pharmaceutical intermediate.[4][6] Several methods for its synthesis have been documented, with two prominent examples detailed below.

Synthesis from Diethyl 2-Aminomalonate

This method involves the ammonolysis of diethyl 2-aminomalonate.

Experimental Protocol:

-

Dissolve 15 g of diethyl 2-aminomalonate in 30 mL of methanol at room temperature.

-

To this solution, add 200 mL of aqueous ammonia dropwise.

-

Heat the reaction mixture to 45 °C and stir for 8 hours.

-

After the reaction is complete, cool the solution to 5 °C and continue stirring for 1 hour.

-

The resulting solid precipitate is collected by filtration.

-

The final product is an off-white solid of 2-aminomalonamide.[7]

Note: A similar yield can be obtained by using a saturated solution of ammonia gas in methanol instead of aqueous ammonia.[7]

Synthesis from a 2-Chloromalonate Precursor

This patented method describes the synthesis of 2-aminomalonamide from a 2-chloromalonate precursor and ammonium carbonate.

Experimental Protocol:

-

Mix the 2-chloromalonate precursor with water.

-

Add ammonium carbonate to the mixture.

-

Heat the reaction to a temperature between 50-60 °C for 6-8 hours.

-

Following the initial reaction, further heat the mixture to a temperature below 70 °C to decompose any unreacted ammonium carbonate.

-

Concentrate the reaction solution.

-

Cool the concentrated solution to induce crystallization.

-

Collect the crystals by filtration and dry to obtain 2-aminomalonamide.[8]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 2-aminomalonamide from a 2-chloromalonate precursor.

References

- 1. scbt.com [scbt.com]

- 2. 2-Aminomalonamide - CAS:62009-47-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. Buy Online CAS Number 62009-47-6 - TRC - Aminomalonamide | LGC Standards [lgcstandards.com]

- 4. getchem.com [getchem.com]

- 5. 2-Aminomalonamide | CAS#:62009-47-6 | Chemsrc [chemsrc.com]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. KR100982720B1 - Process for the preparation of 2-aminomalonamide as an intermediate for the production of 4-carbamoyl-1-β-D-ribofuranoslimidazolium-5-oleate - Google Patents [patents.google.com]

- 8. CN113045447A - 2-amino malonamide and synthetic method thereof - Google Patents [patents.google.com]

The Evolving Landscape of Aminomalonamide Derivatives in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomalonamide and its derivatives represent a versatile and increasingly important class of molecules in the landscape of organic synthesis and medicinal chemistry. Historically rooted in classical organic reactions, the study of these compounds has evolved significantly, driven by their utility as key intermediates in the synthesis of a diverse array of heterocyclic compounds and their emergence as potent biological agents. This technical guide provides an in-depth exploration of the historical context, synthetic methodologies, and burgeoning applications of aminomalonamide derivatives. It offers a comprehensive overview of key experimental protocols, quantitative data, and the underlying mechanistic pathways, serving as a vital resource for researchers engaged in drug discovery and development.

Historical Context and Evolution

The journey of aminomalonamide derivatives in organic chemistry began with early explorations into the reactivity of malonic acid and its esters. While the parent malonamide has been known for over a century, the introduction of an amino group at the α-position opened up new avenues for synthetic transformations. Initially, the synthesis of 2-aminomalonamide was often a challenging endeavor, with early methods suffering from low yields and harsh reaction conditions.

A significant advancement in the field came with the development of more efficient synthetic routes, such as the amination of halogenated malonates. These developments were crucial in making aminomalonamide a readily accessible building block. In recent decades, the focus has shifted towards the development of stereoselective syntheses and the diversification of aminomalonamide derivatives for various applications, particularly in medicinal chemistry. The recognition of their role as precursors to important biological scaffolds, such as imidazoles, has further fueled research in this area.[1]

Synthetic Methodologies and Key Experiments

The synthesis of aminomalonamide and its derivatives can be achieved through several key pathways. The choice of method often depends on the desired scale, available starting materials, and the specific substitution pattern of the target molecule.

Synthesis of 2-Aminomalonamide from 2-Chloromalonic Ester

A robust and industrially scalable method for the preparation of 2-aminomalonamide involves the reaction of a 2-chloromalonic ester with ammonium carbonate.[1] This method offers high yields and purity while utilizing readily available and cost-effective reagents.

Experimental Protocol:

-

To a reaction vessel containing 400 mL of water, add 100g of 2-dimethyl chloropropionate.

-

Add 57.6g of ammonium carbonate to the mixture.

-

Heat the reaction system to 50°C and maintain for 6 hours with stirring.

-

After the initial reaction period, increase the temperature to 65°C and continue the reaction for an additional 2 hours to decompose any unreacted ammonium carbonate.

-

Concentrate the reaction solution to approximately one-third of its original volume.

-

Cool the concentrated solution to induce crystallization.

-

Filter the resulting solid and dry to obtain 2-aminomalonamide.

This procedure typically yields a product with a purity of over 99%.[1]

Synthesis of Substituted Malonamide Derivatives

The synthesis of N-substituted and other derivatized aminomalonamides is crucial for exploring their structure-activity relationships. One common approach involves the condensation of a malonic acid derivative with a primary or secondary amine. For instance, the reaction of dimethyl malonate with an amine can be facilitated by a base to yield the corresponding malonamide derivative.[2]

Experimental Workflow for Synthesis of Substituted Malonamides:

Caption: General workflow for the synthesis of substituted malonamide derivatives.

Quantitative Data Summary

The efficiency of synthetic routes to aminomalonamide derivatives is a critical factor for their practical application. The following tables summarize key quantitative data from representative synthetic methods.

Table 1: Synthesis of 2-Aminomalonamide via Amination of 2-Chloromalonic Esters

| Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 2-Dimethyl chloropropionate | Ammonium carbonate, 50-65°C, 8h | 86.6 | 99.2 | [1] |

| 2-Ethyl chloropropionate | Ammonium carbonate, 50-65°C, 8h | 87.2 | 99.2 | [1] |

Table 2: Spectroscopic Data for Aminomalonamide and Related Amides

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Reference |

| Aminomalonamide | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. | |

| General Amide N-H | 7.5-8.5 (broad) | - | 3500-3170 (N-H stretch) | General textbook values |

| General Amide C=O | - | ~170 | 1680-1630 (C=O stretch) | General textbook values |

Note: Specific spectroscopic data for the parent aminomalonamide was not found in the performed searches. The provided data for general amides serves as a reference.

Applications in Drug Development and Medicinal Chemistry

Aminomalonamide derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities. Their ability to act as enzyme inhibitors and modulators of key signaling pathways has positioned them as attractive candidates for the development of novel therapeutics.

Enzyme Inhibition

Aminomalonamide and its derivatives have been shown to inhibit several classes of enzymes. For instance, aminomalonamide itself acts as a competitive inhibitor of amino acid decarboxylase and is also an inhibitor of malonic acid synthetase and triazine synthetase.[3] The mechanism of competitive inhibition typically involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding.

Mechanism of Competitive Enzyme Inhibition:

Caption: Competitive inhibition of an enzyme by an aminomalonamide derivative.

Activation of AMP-Activated Protein Kinase (AMPK)

Aminomalonamide has been identified as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3] Activation of AMPK can have therapeutic benefits in metabolic diseases such as type 2 diabetes and obesity. The activation of AMPK by small molecules can occur through various mechanisms, including direct allosteric activation or by increasing the cellular AMP:ATP ratio.

Simplified AMPK Activation Pathway:

Caption: Simplified signaling pathway of AMPK activation by aminomalonamide.

Future Perspectives

The field of aminomalonamide derivatives is poised for continued growth. Future research will likely focus on the development of more sophisticated and stereoselective synthetic methods, allowing for the creation of complex and diverse molecular architectures. A deeper understanding of the structure-activity relationships of these derivatives will be crucial for the rational design of new therapeutic agents with improved potency and selectivity. Furthermore, the exploration of their potential in areas beyond enzyme inhibition and AMPK activation, such as materials science and catalysis, represents an exciting frontier for this versatile class of compounds. The continued investigation of aminomalonamide derivatives holds great promise for advancements in both fundamental organic synthesis and the development of innovative solutions for human health.

References

- 1. CN113045447A - 2-amino malonamide and synthetic method thereof - Google Patents [patents.google.com]

- 2. Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminomalonamide | 62009-47-6 | FA17771 | Biosynth [biosynth.com]

The Pivotal Role of 2-Aminopropanediamide in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopropanediamide, also known as aminomalonamide, is a versatile and crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique chemical structure, featuring a central carbon atom bonded to an amine group and two carboxamide groups, provides a reactive scaffold for the construction of complex heterocyclic systems. This technical guide delves into the synthesis, chemical properties, and significant applications of this compound as a pharmaceutical intermediate, with a particular focus on its role in the production of the antiviral agent Favipiravir. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

The landscape of modern drug discovery and development is characterized by the need for efficient and scalable synthetic routes to novel and existing active pharmaceutical ingredients (APIs). Pharmaceutical intermediates are the building blocks that enable the assembly of these complex molecules. This compound (CAS No: 62009-47-6) has emerged as a significant intermediate due to its utility in synthesizing a range of heterocyclic compounds with proven therapeutic value.[1] This guide will explore the synthesis, properties, and key applications of this important molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.[2][3][4][5]

| Property | Value |

| Molecular Formula | C₃H₇N₃O₂ |

| Molecular Weight | 117.11 g/mol |

| Appearance | White to off-white or pale yellow solid |

| Melting Point | 180-185 °C |

| Boiling Point | 410.1 °C at 760 mmHg (Predicted) |

| Density | 1.399 g/cm³ (Predicted) |

| Purity | Typically ≥ 97% |

| Solubility | Sparingly soluble in DMSO and Methanol |

| InChI | 1S/C3H7N3O2/c4-1(2(5)7)3(6)8/h1H,4H2,(H2,5,7)(H2,6,8) |

| InChIKey | GFQBSQXXHYLABK-UHFFFAOYSA-N |

| SMILES | C(C(=O)N)(C(=O)N)N |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with two prominent methods utilizing diethyl aminomalonate and 2-chloromalonic ester as starting materials.

Synthesis from Diethyl 2-Aminomalonate

This method involves the ammonolysis of diethyl 2-aminomalonate.[4][6]

Experimental Protocol:

-

Weigh 17.5 g of diethyl 2-aminomalonate and add it to 22 g of a 50% aqueous ammonium chloride solution.

-

Heat the mixture to reflux at 100 °C for 2 hours.

-

After the reaction is complete, cool the mixture and filter to collect the solid product.

-

Dry the collected solid with hot air at 60 °C for 8 hours to obtain this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 87% |

| Purity | >99% |

Synthesis from 2-Chloromalonic Ester and Ammonium Carbonate

A cost-effective and industrially scalable method involves the reaction of a 2-chloromalonic ester with ammonium carbonate.[7]

Experimental Protocol:

-

In a reaction vessel, mix 100 g of 2-dimethyl chloropropionate with 400 ml of water.

-

Add 57.6 g of ammonium carbonate to the mixture.

-

Heat the reaction system to 50 °C and maintain for 6 hours.

-

Increase the temperature to 65 °C and continue the reaction for an additional 2 hours.

-

Concentrate the reaction liquid to one-third of its original volume.

-

Cool the concentrated solution to induce crystallization.

-

Filter the crystals and dry to yield this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 86.6% |

| Purity | 99.2% |

Role as a Pharmaceutical Intermediate

This compound serves as a critical precursor in the synthesis of several important pharmaceutical compounds and intermediates.

Synthesis of Favipiravir

Favipiravir (T-705) is a broad-spectrum antiviral drug effective against a range of RNA viruses.[8] this compound is a key starting material in a green and sustainable synthesis of Favipiravir and its structural analogs.[3] The synthesis involves a one-pot condensation reaction of this compound with an arylglyoxal in an alkaline solution.[3]

Experimental Workflow for Favipiravir Analogs:

Caption: Synthesis of Favipiravir analogs from this compound.

Mechanism of Action of Favipiravir:

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), thereby preventing viral replication.[8][9]

Caption: Mechanism of action of Favipiravir.

Synthesis of 2-Amino-Malononitrile

2-Amino-malononitrile is another valuable intermediate in organic synthesis. It can be prepared from this compound through dehydration.[6]

Experimental Protocol:

-

Weigh 15 g of this compound and suspend it in 150 ml of toluene.

-

Under stirring, add 15 g of solid phosgene portion-wise.

-

Heat the mixture to reflux for 12 hours.

-

After the reaction, add 20 g of 20% sodium hydroxide solution to quench excess phosgene.

-

Extract the product with toluene, dehydrate the organic layer, and concentrate to obtain 2-amino-malononitrile.

Synthesis of 2-Methyl-5-Pyrazine Formate

2-Methyl-5-pyrazine formate is an important intermediate for hypoglycemic and hypolipidemic agents.[10] this compound is a key reactant in the initial cyclization step.

Synthetic Pathway Overview:

Caption: Synthesis of 2-Methyl-5-pyrazine formate.

Characterization Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Predicted NMR data is presented below.[11]

| Spectrum | Predicted Chemical Shifts (δ, ppm) |

| ¹H-NMR (400 MHz, DMSO-d₆) | 7.38 (2H, brs), 7.23 (2H, brs), 3.73 (1H, s), 2.13 (2H, s) |

| ¹³C-NMR | Data not readily available in the provided search results. |

Conclusion

This compound is a highly valuable and versatile intermediate in the pharmaceutical industry. Its straightforward synthesis and reactive nature make it an ideal starting material for the construction of complex, biologically active molecules. The successful application of this compound in the synthesis of the antiviral drug Favipiravir underscores its importance in addressing global health challenges. The detailed protocols and data presented in this guide aim to facilitate further research and development involving this pivotal pharmaceutical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Green synthesis of structural analogs of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | C3H7N3O2 | CID 96457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN108250104A - A kind of synthetic method of 2- amino malononitrile - Google Patents [patents.google.com]

- 7. CN113045447A - 2-amino malonamide and synthetic method thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]

- 11. This compound, CAS No. 62009-47-6 - iChemical [ichemical.com]

Spectral information for 2-Aminopropanediamide including Mass Spectrometry and IR Spectra.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy data for 2-Aminopropanediamide. The information is presented to be a valuable resource for researchers and professionals involved in drug development and scientific research, offering detailed spectral analysis and experimental protocols.

Mass Spectrometry Analysis

The mass spectrum of this compound provides critical information about its molecular weight and fragmentation pattern, which is essential for its identification and structural elucidation.

Data Presentation

The electron ionization (EI) mass spectrometry data for this compound is available from the National Institute of Standards and Technology (NIST) database.[1] The key spectral data are summarized in the table below.

| Property | Value | Source |

| NIST Number | 410119 | PubChem[1] |

| Total Peaks | 19 | PubChem[1] |

| Molecular Ion (M+) | Not observed or very weak | General observation for aliphatic amines |

| Base Peak (m/z) | 74 | PubChem[1] |

| Second Highest Peak (m/z) | 44 | PubChem[1] |

| Third Highest Peak (m/z) | 57 | PubChem[1] |

Fragmentation Pathway

The fragmentation of this compound in mass spectrometry is influenced by the presence of the primary amine and two amide functional groups. The observed major fragments can be rationalized through established fragmentation mechanisms for amines and amides. Alpha-cleavage is a dominant pathway for aliphatic amines, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.

A proposed fragmentation pathway for this compound is illustrated in the diagram below.

References

An In-depth Technical Guide to 2-Aminomalonamide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminomalonamide (CAS No. 62009-47-6), a key chemical intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the procurement, properties, and synthesis of this compound. While 2-aminomalonamide is a valuable building block in the synthesis of various heterocyclic compounds, it is important to note that there is limited publicly available information regarding its direct involvement in specific biological signaling pathways. Its primary role appears to be that of a precursor in multi-step synthetic processes.

Key Suppliers and Manufacturers

2-Aminomalonamide is commercially available from a range of suppliers, varying in purity and quantity. Below is a list of some key suppliers and manufacturers. It is recommended to contact the suppliers directly for the most current information on availability, pricing, and specifications.

| Supplier/Manufacturer | Country | Reported Purity |

| Santa Cruz Biotechnology | USA | Not specified |

| Manchester Organics | UK | Not specified |

| Sigma-Aldrich | USA | 97% |

| S. A. I. R. A. S. Corporation | India | 97% |

| BLD Pharm | China | Not specified |

| CP Lab Safety | USA | min 95% |

| Sinocure Chemical Group | China | ≥98.0% |

| GETCHEM | China | ≥98.0% |

| ChemSrc | China | 97.0%, 98.0%, 99.0% (from various suppliers) |

| United States Biological | USA | Highly Purified |

Physicochemical Properties

A summary of the key physicochemical properties of 2-aminomalonamide is presented in the table below. These values are compiled from various supplier and chemical database sources and should be considered as typical. For exact specifications, it is advisable to refer to the certificate of analysis provided by the supplier.

| Property | Value | Source(s) |

| CAS Number | 62009-47-6 | [1][2][3] |

| Molecular Formula | C₃H₇N₃O₂ | [1][2] |

| Molecular Weight | 117.11 g/mol | [1] |

| Appearance | White to yellow or orange to brown solid powder/crystals | [4][5] |

| Melting Point | 180-185 °C | [6][7] |

| Boiling Point | 410.1 ± 40.0 °C at 760 mmHg | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Water | [7] |

| Purity | Typically ≥95% | [5][8][9] |

| Storage Temperature | 2-8°C or -20°C | [3][7] |

Experimental Protocols: Synthesis of 2-Aminomalonamide

The synthesis of 2-aminomalonamide can be achieved through several routes. Two prominent methods found in the patent literature are detailed below.

Method 1: Synthesis from 2-Chloromalonate and Ammonium Carbonate

This method provides a direct route to 2-aminomalonamide, avoiding the use of more expensive starting materials.[10]

Materials:

-

2-Dimethyl chloropropionate (or other 2-chloromalonic esters)

-

Ammonium carbonate

-

Water

Procedure:

-

In a reaction vessel, add 100g of 2-dimethyl chloropropionate to 400ml of water.[10]

-

To this mixture, add 57.6g of ammonium carbonate.[10]

-

Heat the reaction system to 50°C and maintain this temperature for 6 hours with stirring.[10]

-

After the initial reaction period, increase the temperature to 65°C and continue the reaction for an additional 2 hours to decompose any unreacted ammonium carbonate.[10]

-

Concentrate the reaction liquid to approximately one-third of its original volume.[10]

-

Cool the concentrated solution to induce crystallization.[10]

-

Collect the solid product by filtration.[10]

-

Dry the collected solid to obtain 2-aminomalonamide.[10]

This process has been reported to yield a product with a purity of 99.2% and a yield of 86.6%.[10]

Method 2: Synthesis from Diethyl 2-Aminomalonate

This is another common method for the preparation of 2-aminomalonamide.[11]

Materials:

-

Diethyl 2-aminomalonate

-

Methanol

-

Ammonia water (or ammonia gas)

Procedure:

-

Dissolve 15g of diethyl 2-aminomalonate in 30 ml of methanol at room temperature in a suitable reaction flask.[11]

-

Slowly add 200 ml of ammonia water to the solution.[11]

-

Raise the temperature of the reaction mixture to 45°C and stir for 8 hours.[11]

-

After the reaction is complete, cool the solution to 5°C and continue stirring for 1 hour to promote precipitation.[11]

-

Filter the resulting solid.[11]

-

The collected solid is the desired 2-aminomalonamide product, obtained as an off-white solid with a reported yield of 65%.[11]

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the two primary synthesis methods described above.

References

- 1. scbt.com [scbt.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 62009-47-6|2-Aminomalonamide|BLD Pharm [bldpharm.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. getchem.com [getchem.com]

- 6. 2-Aminomalonamide | CAS#:62009-47-6 | Chemsrc [chemsrc.com]

- 7. usbio.net [usbio.net]

- 8. 2 Amino Malonamide - Cas No. 62009-47-6, Beige Solid | 97% Purity, Molecular Weight 117.11 Gsm at Best Price in Pune | S. A. I. R. A. S. Corporation [tradeindia.com]

- 9. calpaclab.com [calpaclab.com]

- 10. CN113045447A - 2-amino malonamide and synthetic method thereof - Google Patents [patents.google.com]

- 11. KR100982720B1 - Process for the preparation of 2-aminomalonamide as an intermediate for the production of 4-carbamoyl-1-β-D-ribofuranoslimidazolium-5-oleate - Google Patents [patents.google.com]

2-Aminopropanediamide: A Versatile Building Block in Heterocyclic Synthesis and Drug Discovery

For Immediate Release

[City, State] – November 1, 2025 – 2-Aminopropanediamide, also known as 2-aminomalonamide, is a versatile organic compound increasingly recognized for its role as a key intermediate in the synthesis of various heterocyclic compounds, particularly imidazole and pyrazine derivatives. Its unique trifunctional nature, possessing a primary amine and two amide groups, makes it a valuable building block for researchers, scientists, and drug development professionals in the creation of novel molecules with potential therapeutic applications. This technical guide provides a comprehensive literature review of the applications of this compound, including detailed experimental protocols, quantitative data, and visualizations of relevant chemical transformations.

Core Applications in Heterocyclic Synthesis

This compound serves as a crucial precursor in the construction of diverse heterocyclic scaffolds that are prevalent in many biologically active compounds.

Imidazole Derivatives: The compound is utilized in the synthesis of substituted imidazoles. One notable application is its role as an intermediate in the preparation of 5-hydroxy-1H-imidazole-4-carboxamide, a potential anti-cancer agent.[1] While specific, detailed protocols for this exact transformation are not widely published in readily accessible literature, the general synthetic strategy involves the condensation of this compound with a suitable dicarbonyl compound or its equivalent.

Pyrazine Derivatives: this compound is also a precursor for the synthesis of pyrazine derivatives. The reaction of this compound with α-dicarbonyl compounds, such as glyoxal, is a potential pathway to form substituted pyrazines. This reaction is analogous to the well-established condensation reactions of amines with dicarbonyls to form various nitrogen-containing heterocycles. However, specific experimental protocols and yields for the reaction of this compound with glyoxal are not extensively detailed in the reviewed literature.

Synthesis of this compound

The compound itself can be synthesized through several reported methods. A common laboratory-scale synthesis involves the treatment of diethyl 2-aminomalonate with a concentrated aqueous solution of ammonium chloride. Another patented method describes the synthesis from 2-chloromalonate and ammonium carbonate, offering a potentially more cost-effective and scalable process.

Biological Significance

Currently, the primary significance of this compound in the biological and medicinal chemistry fields lies in its role as a synthetic intermediate. There is limited publicly available data on the direct biological activity or potential toxicity of this compound itself. The focus of research has been on the biological evaluation of the imidazole, pyrazine, and other amide derivatives synthesized from this versatile building block. These derivatives have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.

Quantitative Data

| Starting Material 1 | Starting Material 2 | Product | Reported Yield (%) | Reference |

| Diethyl 2-aminomalonate | Ammonium Chloride (aq) | This compound | 87 | [2] |

| 2-Chloromalonate | Ammonium Carbonate | This compound | 86.6 | [3] |

Key Experimental Protocols

General Synthesis of this compound from Diethyl 2-aminomalonate:

A mixture of diethyl 2-aminomalonate and a 50% aqueous solution of ammonium chloride is heated under reflux at 100°C for 2 hours. After cooling, the solid product is collected by filtration and dried to yield this compound.[2]

General Synthesis of this compound from 2-Chloromalonate:

2-Chloromalonate is mixed with water and ammonium carbonate. The reaction mixture is heated to 50-60°C and stirred for 6-8 hours. The reaction liquid is then concentrated, cooled to induce crystallization, and the resulting solid is filtered and dried to afford this compound.[3]

Visualizing Synthetic Pathways

To aid in the understanding of the synthetic utility of this compound, the following diagrams illustrate key reaction pathways.

Future Outlook

This compound holds significant potential as a versatile building block in medicinal chemistry and materials science. Further research into its reactivity and the development of novel synthetic methodologies will likely expand its applications. Elucidation of the direct biological activities of this compound and a more systematic evaluation of the pharmacological properties of its derivatives are warranted. The availability of detailed experimental protocols and quantitative data will be crucial for accelerating research and development in this area.

References

- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activities of 2-Aminopropanediamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the biological activities of 2-aminopropanediamide (also known as aminomalonamide) derivatives and structurally related compounds. Due to the nascent stage of research focused specifically on direct derivatives of this compound, this document also encompasses the activities of closely related chemical structures to provide a broader context and potential starting points for further investigation.

Anticancer Activity

The exploration of novel scaffolds for the development of effective and selective anticancer agents is a cornerstone of modern medicinal chemistry. While direct derivatives of this compound are not extensively documented in this context, structurally related molecules, including other amino-amide and diamine derivatives, have demonstrated promising cytotoxic and antiproliferative activities against various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various amide and diamine derivatives, highlighting their potency against different cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line(s) | Activity Metric (IC₅₀) | Reference |

| β²,²-Amino Acid Derivatives | 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide | 59 human cancer cell lines | 0.32-3.89 µM | [1] |

| N-(2-aminophenyl)-prop-2-enamide Derivatives | Not specified | SALL4 high liver and lung cancer cells | 5-500 nM | [2] |

| Platinum(II) Complexes | cis-[Pt(2-hydroxy-1,3-propanediamine)(1,1-cyclobutanedicarboxylate)] | SGC-7901, LNcap, A549 | More active than carboplatin | [3] |

| 2-Aminopropyl Benzopyran Derivatives | N-methylated derivatives | MDA-MB-231, MDA-MB-436 | 1.5 µM to 58.4 µM | [4] |

| 2-Amino-1,3,4-thiadiazole Derivatives | Various sugar derivatives | HepG-2, MCF-7 | Not specified | [5] |

Experimental Protocols

1.2.1 Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway and Workflow Diagrams

References

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP4021906A1 - N-(2-aminophenyl)-prop-2-enamide derivatives, and uses thereof in the treatment of cancer - Google Patents [patents.google.com]

- 3. Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. View of SYNTHESIS AND ANTICANCER ACTIVITY TOWARDS HEPG-2 AND MCF-7 OF NEW 2-AMINO-1,3,4-THIADIAZOLE AND THEIR SUGAR DERIVATIVES | Universal Journal of Pharmaceutical Research [ujpronline.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Aminopropanediamide from Diethyl 2-Aminomalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-aminopropanediamide, a valuable intermediate in organic and medicinal chemistry, starting from diethyl 2-aminomalonate. The synthesis involves the amidation of the diethyl ester with ammonia. This application note includes a summary of reaction parameters, a detailed experimental protocol, and a workflow diagram to ensure reproducibility and scalability. This compound is a key building block, for instance, in the synthesis of 5-hydroxy-1H-imidazole-4-carboxamide.[1]

Data Presentation

The following table summarizes the quantitative data from various reported syntheses of this compound from diethyl 2-aminomalonate or its hydrochloride salt.

| Method | Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Purity | Reference |

| 1 | Diethyl 2-aminomalonate hydrochloride | 7N Ammonia in Methanol | Methanol | Stirred overnight | 91% | Not Specified | [1] |

| 2 | Diethyl 2-aminomalonate | 2M Ammonia in Methanol | Methanol | 60°C, 19 hours, under Argon | Not Specified | Not Specified | [1] |

| 3 | Diethyl 2-aminomalonate | Ammonia | Methanol | Not Specified | Not Specified | Not Specified | [2] |

Experimental Workflow

The synthesis of this compound from diethyl 2-aminomalonate is a straightforward amidation reaction. The general workflow is depicted in the diagram below.

Caption: Synthesis workflow for this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from diethyl 2-aminomalonate hydrochloride.

Method 1: Synthesis from Diethyl 2-aminomalonate Hydrochloride [1]

Materials:

-

Diethyl 2-aminomalonate hydrochloride

-

7N Ammonia in Methanol

-

Methanol (for washing)

-

5 L 4-necked round-bottomed flask

-

Overhead stirrer

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Equip a 5 L 4-necked round-bottomed flask with an overhead stirrer.

-

Charge the flask with 338 g (1.596 mol) of commercially available diethyl 2-aminomalonate hydrochloride.

-

Cool the flask and add 2 L of cold 7N ammonia in methanol in portions. Ensure all air inlets are covered with plastic caps.

-

Stir the reaction mixture. Within 1 hour, the mixture should become a clear yellow solution.

-

Vent the flask once; no significant pressure increase should be observed.

-

Continue stirring the mixture overnight. A precipitate will form.

-

Isolate the precipitate by filtration.

-

Wash the collected powder with 500 mL of methanol.

-

Dry the pale yellow powder under vacuum overnight to yield 170 g (1.45 mol, 91% yield) of this compound.

Method 2: Synthesis from Diethyl 2-aminomalonate [1]

Materials:

-

Diethyl 2-aminomalonate (8.16 g, 46.6 mmol)

-

2M solution of ammonia in methanol (233 ml, 466 mmol)

-

Reaction vessel suitable for heating under an inert atmosphere

-

Soxhlet extractor

-

Methanol (for extraction)

Procedure:

-

To a suitable reaction vessel, add 8.16 g (46.6 mmol) of diethyl 2-aminomalonate.

-

Add 233 ml of a 2M solution of ammonia in methanol.

-

Heat the reaction mixture at 60°C under an argon atmosphere for 19 hours.

-

Remove the reaction solvent under reduced pressure to obtain crude this compound as a pale yellow powder.

-

Purify the crude product by removing yellow impurities via solid-liquid extraction with 100 ml of methanol at 90°C under an argon atmosphere using a Soxhlet extractor.

Signaling Pathways and Logical Relationships

The synthesis described is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship is a linear progression from starting materials to the final product, as illustrated in the experimental workflow diagram. This single-step conversion from diethyl 2-aminomalonate to this compound offers an efficient route to this important chemical intermediate.[2]

References

- 1. CN113045447A - 2-amino malonamide and synthetic method thereof - Google Patents [patents.google.com]

- 2. KR100982720B1 - Process for the preparation of 2-aminomalonamide as an intermediate for the production of 4-carbamoyl-1-β-D-ribofuranoslimidazolium-5-oleate - Google Patents [patents.google.com]

Application Notes and Protocols for the Industrial Synthesis of 2-Amino Malonamide

Introduction

2-Amino malonamide is a crucial intermediate in the synthesis of various pharmaceuticals, including 5-hydroxy-1H-imidazole-4-carboxamide. Traditional multi-step synthesis routes often suffer from complex procedures, long reaction times, high costs, and stringent equipment requirements, which hinder large-scale industrial production. This application note details a simplified and efficient one-step synthesis method for 2-amino malonamide starting from 2-chloromalonic ester and ammonium carbonate. This process is designed to be cost-effective, high-yielding, and amenable to industrial-scale manufacturing.[1]

Reaction Scheme

The synthesis proceeds via the amination of a 2-chloromalonic ester using ammonium carbonate in an aqueous medium.

Caption: Reaction scheme for the synthesis of 2-amino malonamide.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2-amino malonamide based on established methodologies.[1]

Materials and Equipment:

-

2-Chloromalonic acid methyl ester or 2-chloromalonic acid ethyl ester

-

Ammonium carbonate

-

Deionized water

-

Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

-

Heating/cooling circulator

-

Rotary evaporator

-

Crystallization vessel

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

Procedure:

-

Charging the Reactor: In a jacketed glass reactor, charge 2-chloromalonic ester and deionized water. The recommended mass ratio of 2-chloromalonic ester to water is between 1:3 and 1:5.

-

Addition of Ammonium Carbonate: To the stirred mixture, add ammonium carbonate. The molar ratio of 2-chloromalonic ester to ammonium carbonate should be in the range of 1:3 to 1:5.

-

Reaction: Heat the reaction mixture to a temperature between 50 °C and 60 °C and maintain for 6 to 8 hours with continuous stirring.

-

Secondary Reaction Phase (Optional but Recommended): After the initial reaction period, increase the temperature to 65 °C and hold for an additional 2 hours to ensure complete conversion.

-

Work-up and Isolation:

-

Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.

-

Cool the concentrated solution to induce crystallization.

-

Isolate the precipitated solid by filtration.

-

Wash the filter cake with a minimal amount of cold deionized water.

-

-

Drying: Dry the isolated product in a vacuum oven at a suitable temperature to obtain pure 2-amino malonamide.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis.

| Parameter | Value | Reference |

| Starting Material | 2-Dimethyl Chloropropionate (100 g) | [1] |

| Water Volume | 400 mL | [1] |

| Ammonium Carbonate | 57.6 g | [1] |

| Initial Reaction Temperature & Time | 50 °C for 6 hours | [1] |

| Secondary Reaction Temperature & Time | 65 °C for 2 hours | [1] |

| Product Yield | 60.8 g (86.6%) | [1] |

| Product Purity | 99.2% | [1] |

Process Workflow

The following diagram illustrates the key steps in the industrial synthesis of 2-amino malonamide.

Caption: Experimental workflow for 2-amino malonamide synthesis.

Discussion

This synthetic method offers several advantages for industrial production. The use of inexpensive and readily available starting materials, 2-chloromalonic ester and ammonium carbonate, significantly reduces production costs.[1] The one-step process simplifies the manufacturing workflow, leading to shorter production cycles and reduced equipment requirements.[1] Furthermore, the reaction is carried out in water, an environmentally benign solvent, which enhances the safety and sustainability of the process. The reported high yield and purity of the final product minimize the need for extensive purification steps, further streamlining the manufacturing process.[1]

Conclusion

The described method for synthesizing 2-amino malonamide from 2-chloromalonic ester provides a robust, efficient, and economically viable route for large-scale production. Researchers and professionals in drug development can leverage this protocol to access this key intermediate with high purity and yield, facilitating the development and manufacturing of downstream pharmaceutical products.

References

Application Notes and Protocols: Synthesis of Pyrazine Derivatives Using 2-Aminopropanediamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrazine derivatives utilizing 2-aminopropanediamide, also known as aminomalonamide, as a key starting material. The primary synthetic route involves the condensation of this compound with a 1,2-dicarbonyl compound.

Introduction

Pyrazine and its derivatives are a significant class of heterocyclic compounds widely found in nature and are essential structural motifs in many pharmaceuticals, flavorings, and functional materials. The development of efficient synthetic routes to functionalized pyrazines is a key area of research in medicinal and materials chemistry. One effective method for the synthesis of substituted pyrazines is the condensation reaction between an α-amino amide and a 1,2-dicarbonyl compound. This compound serves as a valuable building block in this context, allowing for the introduction of an amide functional group onto the pyrazine ring.

The general reaction involves the condensation of this compound with a 1,2-dicarbonyl compound, such as glyoxal, diacetyl, or benzil, in the presence of a base to yield a substituted hydroxypyrazine.[1] This approach provides a straightforward method for accessing a variety of pyrazine derivatives with potential applications in drug discovery and development.

General Reaction Scheme

The condensation of this compound with a generic 1,2-dicarbonyl compound to form a 2-hydroxy-3-carboxamidopyrazine derivative is depicted below. The R groups can be hydrogen, alkyl, or aryl substituents.

Caption: General reaction scheme for pyrazine synthesis.

Experimental Protocols

The following protocol is based on a documented procedure for the synthesis of 2-hydroxy-3-carbamido-5,6-diphenylpyrazine from this compound (referred to as aminomalonamide) and benzil.[1]

Materials:

-

This compound (Aminomalonamide)

-

Benzil

-

95% Aqueous Ethanol

-

12.5 N Aqueous Sodium Hydroxide Solution

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a mixture of this compound (11.7 g) and benzil (21 g) in 350 ml of 95% aqueous ethanol.[1]

-

Heating: Heat the mixture to approximately 70°C with continuous stirring.[1]

-

Base Addition: Slowly add 10 ml of a 12.5 N aqueous sodium hydroxide solution to the heated mixture with stirring. The reactants should dissolve, forming a clear brown solution.[1]

-

Precipitation: After a few minutes of standing, a copious crystalline precipitate of the sodium salt of 2-hydroxy-3-carbamido-5,6-diphenylpyrazine will form.[1]

-

Isolation: The product can be isolated from the reaction mixture by neutralizing the solution with an acid, which will precipitate the hydroxypyrazine. The precipitate is then collected by filtration.[1]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

Experimental Workflow:

Caption: Experimental workflow for pyrazine synthesis.

Data Presentation

The following table summarizes the key reactants and conditions for the synthesis of 2-hydroxy-3-carbamido-5,6-diphenylpyrazine.

| Reactant/Parameter | Molar Ratio/Value | Reference |

| This compound | 1 equivalent | [1] |

| Benzil | 1 equivalent | [1] |

| Solvent | 95% Aqueous Ethanol | [1] |

| Base | 12.5 N NaOH (aq) | [1] |

| Temperature | ~70°C | [1] |

Signaling Pathway/Logical Relationship

The formation of the pyrazine ring from this compound and a 1,2-dicarbonyl compound proceeds through a series of condensation and cyclization steps.

Caption: Logical steps in pyrazine ring formation.

Conclusion

The use of this compound provides a valuable and direct route for the synthesis of functionalized pyrazine derivatives. The condensation reaction with 1,2-dicarbonyl compounds is a versatile method that can be adapted to produce a library of pyrazine compounds for further investigation in drug discovery and other applications. The provided protocol offers a foundational method that can be optimized and applied to a broader range of substrates.

References

Application Notes and Protocols: 2-Aminopropanediamide as a Key Intermediate for Favipiravir Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir (T-705) is a broad-spectrum antiviral agent effective against a range of RNA viruses. Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1] The pyrazine-2-carboxamide scaffold of favipiravir is a key pharmacophore, and the development of analogs based on this structure is a promising avenue for the discovery of new antiviral agents with improved efficacy, selectivity, and pharmacokinetic properties. 2-Aminopropanediamide has emerged as a critical and versatile intermediate for the efficient synthesis of a variety of favipiravir analogs, particularly 3-hydroxy-5-arylpyrazine-2-carboxamides. This document provides detailed application notes and experimental protocols for the synthesis and potential evaluation of these analogs.

Mechanism of Action of Favipiravir

Favipiravir is a prodrug that requires intracellular activation to exert its antiviral effect. Upon entering the cell, it is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP), through a series of enzymatic steps involving phosphoribosylation and phosphorylation.[1] Favipiravir-RTP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.

Synthesis of Favipiravir Analogs using this compound

A highly efficient and environmentally friendly one-pot condensation reaction has been developed for the synthesis of 3-hydroxy-5-arylpyrazine-2-carboxamides from this compound and various arylglyoxals. This method offers several advantages, including short reaction times, simple product purification, and the use of water as a solvent.

Experimental Workflow

The general workflow for the synthesis of favipiravir analogs using this compound is depicted below.

Data Presentation

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| Diethyl aminomalonate hydrochloride | 25% Ammonia solution, Methanol | Water/Methanol | 24 h | 67 | [2] |

Table 2: Synthesis of 3-Hydroxy-5-arylpyrazine-2-carboxamides

| Arylglyoxal | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Phenylglyoxal | 3-Hydroxy-5-phenylpyrazine-2-carboxamide | 2 | 55 | 230-232 | [2] |

| 4-Methylphenylglyoxal | 3-Hydroxy-5-(4-methylphenyl)pyrazine-2-carboxamide | 2 | 62 | 245-247 | [2] |

| 4-Methoxyphenylglyoxal | 3-Hydroxy-5-(4-methoxyphenyl)pyrazine-2-carboxamide | 2 | 65 | 238-240 | [2] |

| 4-Chlorophenylglyoxal | 3-Hydroxy-5-(4-chlorophenyl)pyrazine-2-carboxamide | 2 | 70 | 255-257 | [2] |

| 4-Bromophenylglyoxal | 3-Hydroxy-5-(4-bromophenyl)pyrazine-2-carboxamide | 2 | 72 | 260-262 | [2] |

| 4-Nitrophenylglyoxal | 3-Hydroxy-5-(4-nitrophenyl)pyrazine-2-carboxamide | 2 | 75 | 270-272 | [2] |

| Naphthalen-2-ylglyoxal | 3-Hydroxy-5-(naphthalen-2-yl)pyrazine-2-carboxamide | 2 | 48 | 217-220 | [2] |

Table 3: Antiviral Activity of Selected Favipiravir Analogs

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Favipiravir (T-705) | Influenza A (H1N1) | MDCK | 0.014 - 0.55 | >400 | >727 | [3] |

| T-1105 (3-hydroxypyrazine-2-carboxamide) | Zika Virus | Vero | 97.5 | >1000 | >10.2 | [3] |

| Cyanorona-20 | SARS-CoV-2 | Vero E6 | 0.45 | >100 | >222 | [3] |

Note: The antiviral activity data is compiled from various sources and testing conditions may differ.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

-

Diethyl aminomalonate hydrochloride

-

Methanol

-

25% Ammonia solution

-

Ice bath

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve diethyl aminomalonate hydrochloride (1.5 g, 7 mmol) in methanol (2 mL).

-

In a separate flask, place a 25% ammonia solution (14 mL) and cool it in an ice bath to 0 °C.

-

Slowly add the solution of diethyl aminomalonate hydrochloride to the cooled ammonia solution with continuous stirring.

-

Stir the mixture for 15 minutes at 0 °C.

-

Remove the ice bath and continue stirring at room temperature for 24 hours.

-

A precipitate will form. Collect the precipitate by filtration.

-

Wash the precipitate with a small amount of 25% ammonia solution.

-

Dry the resulting white powder to obtain this compound. The expected yield is approximately 67%.[2]

Protocol 2: Synthesis of Arylglyoxals

A general method for the synthesis of arylglyoxals involves the oxidation of the corresponding aryl methyl ketones.

Materials:

-

Aryl methyl ketone (e.g., acetophenone)

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Reflux apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the aryl methyl ketone in a mixture of dioxane and water.

-

Add selenium dioxide (a slight molar excess) to the solution.

-

Reflux the mixture with stirring for several hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter to remove the black selenium precipitate.

-

Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude arylglyoxal.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: One-Pot Synthesis of 3-Hydroxy-5-arylpyrazine-2-carboxamides

Materials:

-

This compound

-

Arylglyoxal

-

Sodium hydroxide (NaOH) solution

-

Water

-

Glacial acetic acid

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

In a reaction vessel, dissolve the arylglyoxal (1.6 mmol) in water (6 mL).

-

Add powdered this compound (1.7 mmol) to the solution.

-

Add an aqueous sodium hydroxide solution (e.g., 1 mL of 12.5 N NaOH).

-

Heat the reaction mixture to 80 °C with continuous stirring for 2 hours. The reaction is temperature-sensitive; temperatures exceeding 80 °C may lead to the formation of regioisomers.[2]

-

After 2 hours, cool the reaction mixture to room temperature.

-

Acidify the mixture by adding glacial acetic acid (1 mL) to precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the precipitate with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure 3-hydroxy-5-arylpyrazine-2-carboxamide.

Characterization

The synthesized favipiravir analogs should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final products.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as -OH, -NH₂, and C=O.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Melting Point Analysis: To assess the purity of the compounds.

Conclusion

This compound serves as a valuable and readily accessible intermediate for the synthesis of a diverse library of favipiravir analogs. The one-pot condensation reaction with arylglyoxals provides a straightforward and efficient route to 3-hydroxy-5-arylpyrazine-2-carboxamides. These analogs are promising candidates for further investigation as novel antiviral agents. The detailed protocols and data presented herein are intended to facilitate research and development in this important area of medicinal chemistry.

References

Application Notes and Protocols for the Condensation Reaction of 2-Aminopropanediamide with Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the condensation reaction of 2-aminopropanediamide with various dicarbonyl compounds, a critical process for the synthesis of diverse heterocyclic scaffolds. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.

The reaction, a variation of the Knoevenagel condensation, typically proceeds by nucleophilic attack of the amine on a carbonyl group, followed by cyclization and dehydration to form a stable heterocyclic ring system. The specific outcome of the reaction can be tailored by the choice of dicarbonyl compound and reaction conditions.

General Reaction Scheme

The condensation of this compound with a generic 1,2- or 1,3-dicarbonyl compound can lead to the formation of various heterocyclic systems, such as substituted pyrimidines or pyridinones. The reaction involves the formation of new carbon-nitrogen bonds and the elimination of water.

Experimental Protocols

The following protocols outline the general procedures for the condensation reaction of this compound with representative 1,2- and 1,3-dicarbonyl compounds.

Protocol 1: Synthesis of a Pyrimidine Derivative using a 1,3-Dicarbonyl Compound (e.g., Acetylacetone)

This protocol describes the synthesis of a substituted pyrimidine, a common scaffold in medicinal chemistry, from this compound and acetylacetone.[1][2][3]

Materials:

-